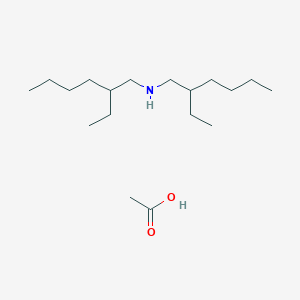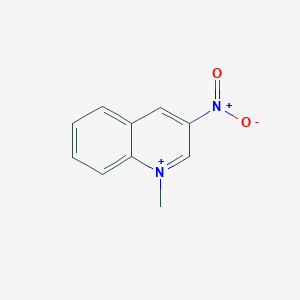
1-Methyl-3-nitroquinolin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-nitroquinolin-1-ium is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Métodos De Preparación
The synthesis of 1-Methyl-3-nitroquinolin-1-ium typically involves the nitration of 1-methylquinoline. This process can be carried out using various nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are crucial for achieving high yields and purity of the product.
Industrial production methods for quinoline derivatives often involve catalytic processes and green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
Análisis De Reacciones Químicas
1-Methyl-3-nitroquinolin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methyl-3-nitroquinolin-1-ium has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their antimalarial activity, and this compound is being explored for similar therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-nitroquinolin-1-ium involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
1-Methyl-3-nitroquinolin-1-ium can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different chemical properties and applications.
Chloroquine: A well-known antimalarial drug derived from quinoline.
Propiedades
Número CAS |
51494-83-8 |
|---|---|
Fórmula molecular |
C10H9N2O2+ |
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
1-methyl-3-nitroquinolin-1-ium |
InChI |
InChI=1S/C10H9N2O2/c1-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3/q+1 |
Clave InChI |
ILCYXRFLLOOCTL-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
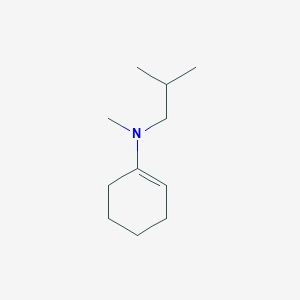
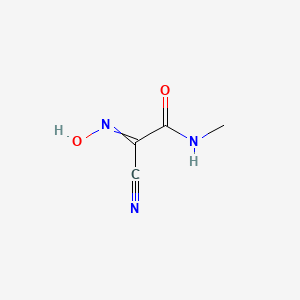
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

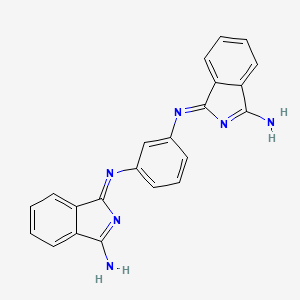
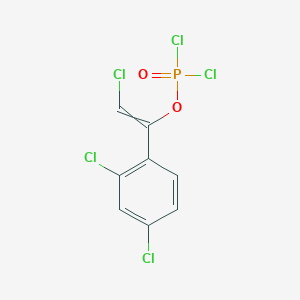
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
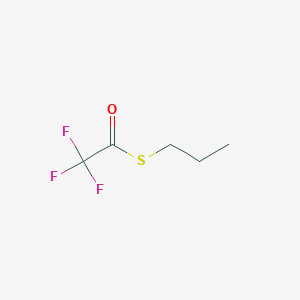
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)


